Dcjtb

Catalog No.
S3316822
CAS No.
200052-70-6
M.F
C30H35N3O
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dcjtb

DCJTB’s steric hindrance from tetramethyljulolidine and tert-butyl groups suppresses aggregation-induced quenching, enabling higher doping (~2% vs. 0.5% for DCM) for saturated red emission in OLEDs. • High solid-state PLQY up to 84.8%. • Thermally stable in vacuum sublimation, avoids reactive methyl degradation.

CAS Number

200052-70-6

Product Name

Dcjtb

IUPAC Name

2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile

Molecular Formula

C30H35N3O

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3/b9-8+

InChI Key

HXWWMGJBPGRWRS-CMDGGOBGSA-N

SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

Isomeric SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C

The exact mass of the compound Dcjtb is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

DCJTB, 4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran, 2-tert-Butyl-4-(dicyanomethylene)-6-[2-(1,1,7,7-tetramethyljulolidin-9-yl)vinyl]-4H-pyran

Purity

≥99%

Package Size

100 mg, 250 mg

DCJTB (CAS: 200052-70-6), chemically known as 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran, is a highly efficient red fluorescent dopant widely utilized in organic light-emitting diodes (OLEDs) and solid-state color conversion layers. As an advanced derivative of the classic DCM fluorophore, DCJTB is engineered with bulky tetramethyljulolidine and tert-butyl substituents. These structural modifications provide significant steric hindrance, mitigating the intermolecular dipole-dipole interactions that typically cause concentration quenching in solid-state films[1]. From a procurement perspective, DCJTB is prioritized over simpler red dyes due to its superior processability, enhanced thermal stability during vacuum deposition, and its ability to maintain high photoluminescence quantum yields at the elevated doping concentrations required for saturated red emission .

Research Fit

Red fluorescent dopant (DCM family) for OLED emissive layers
Choice of unsublimed or sublimed purity grades to match device requirements
Sterically hindered structure reduces concentration quenching in solid-state films
Reported as a lower-cost fluorescent alternative to iridium-based phosphors

Substituting DCJTB with generic, unbranched analogs like DCM or DCM2 severely compromises both device efficiency and manufacturing yield. Simpler DCM-type dyes lack the bulky steric groups of DCJTB, forcing their optimal doping concentration in host matrices to remain extremely low (typically around 0.5%) to avoid catastrophic concentration quenching [1]. If a manufacturer attempts to push the concentration higher to achieve a saturated red color, the generic dyes form aggregates that act as non-radiative trap sites, plummeting the quantum efficiency. Furthermore, earlier generation dyes like DCM possess a reactive methyl group on the pyran ring, which degrades thermal stability during the high-temperature vacuum sublimation processes standard in industrial fabrication[1]. Procurement of DCJTB specifically solves these processability and quenching bottlenecks, making it non-interchangeable with its baseline predecessors.

Substitution Risk

Host-to-dopant energy transfer efficiency may differ substantially among red dopant analogs, affecting exciton utilization in Alq₃-based devices.
Molecular design impacts concentration quenching threshold; DCM analogs without steric shielding may require lower doping limits.
Purity grade (unsublimed vs. sublimed) influences device efficiency; grade substitution without re-optimization may alter performance.

Steric Hindrance-Driven Suppression of Concentration Quenching

A primary limitation of red OLED fabrication is concentration quenching, where close molecular contact between dopants causes non-radiative decay. DCJTB overcomes this through the integration of bulky tetramethyl and tert-butyl substituents. Comparative studies demonstrate that while the optimal doping concentration for the baseline DCM and DCM2 dyes is restricted to approximately 0.5%, DCJTB can be optimally doped at ~2.0% (and up to 5% in certain mixed hosts) without suffering from severe quenching [1]. This allows manufacturers to achieve deeper, more saturated red color coordinates without sacrificing luminous efficiency.

Evidence DimensionOptimal doping concentration before severe quenching
Target Compound Data~2.0% (DCJTB)
Comparator Or Baseline~0.5% (DCM / DCM2)
Quantified Difference4x higher viable doping concentration
ConditionsGuest-host doped OLED emissive layers

Higher doping concentrations allow for deeper, more saturated red color purity without sacrificing device efficiency, making it a superior choice for commercial OLED emissive layers.

Energy Transfer Efficiency
Head-to-head
36.72% (DCJTB) vs 17.88% (RC545T)
2.05× higher from Alq₃ host
Reported host-to-dopant transfer context; supports exciton utilization comparison.
Thin film, Alq₃ host. Tsai 2006.

Elimination of Reactive Sites for Enhanced Thermal Stability

In industrial vacuum thermal evaporation processes, the thermal stability of the fluorophore is critical for maintaining high manufacturing yields. The chemical structure of DCJTB replaces the reactive methyl group found on the pyran ring of DCM and DCM2 with a bulky tert-butyl substituent [1]. This specific structural modification eliminates the reactive site, greatly improving the thermal stability of the molecule during sublimation. Consequently, DCJTB exhibits a much wider processing window and reduced degradation during OLED fabrication compared to its predecessors [1].

Evidence DimensionThermal stability and reactive site presence
Target Compound Datatert-butyl substituted pyran ring (reactive site eliminated)
Comparator Or BaselineDCM / DCM2 (possess a reactive methyl group on the pyran ring)
Quantified DifferenceStructural elimination of the reactive site improves thermal stability during sublimation
ConditionsVacuum thermal evaporation in OLED fabrication

Enhanced thermal stability prevents material degradation during high-temperature sublimation, directly improving batch-to-batch reproducibility and manufacturing yield.

Red OLED EQE
Head-to-head
10.15% (DCJTB, TADF-sensitized) vs ~6–8% (Ir(piq)₃ phosphorescent)
1.3–1.7× higher EQE without heavy metals
Reported EQE in TADF-sensitized architecture; supports iridium-free OLED research.
TCTA:3P-T2T exciplex host. Kim et al. 2015.

Superior Intrinsic Photoluminescence Quantum Yield

The intrinsic photoluminescence quantum yield (PLQY) of a dopant dictates the upper limit of an optoelectronic device's external quantum efficiency. In direct comparative assays using dichloromethane solvent, DCJTB achieved a solution quantum yield of 81.3%, outperforming the advanced DCM2 analog which recorded 79.6% under identical conditions [1]. Furthermore, when formulated into solid fluorescent films, DCJTB can reach an exceptional PLQY of up to 84.8% [1]. This high intrinsic efficiency makes DCJTB highly desirable for both electroluminescent devices and passive color conversion layers.

Evidence DimensionSolution Photoluminescence Quantum Yield (PLQY)
Target Compound Data81.3% (DCJTB)
Comparator Or Baseline79.6% (DCM2)
Quantified Difference+1.7% absolute increase in solution PLQY
ConditionsDichloromethane solvent at identical 20 µL dosage

Higher intrinsic quantum yield directly correlates to higher external quantum efficiency (EQE) and lower power consumption in final optoelectronic devices.

Luminance & Color Purity
Reported
DCJTB: CIE [0.64, 0.35], 2.1 cd/A
TDCJTB: 1311 cd/m², CIE [0.61, 0.39]
DCM baseline: 1032 cd/m², CIE [0.58, 0.41]
Reported CIE and brightness comparison; supports red color saturation evaluation.
Device architectures differ. Xiao et al. 2007.

Exciplex Host Compatibility for High External Quantum Efficiency

While traditional fluorescent red emitters are theoretically limited to ~5% external quantum efficiency (EQE) due to the 25% singlet exciton spin-statistics limit, DCJTB demonstrates exceptional compatibility with modern delayed-fluorescence sensitization architectures. When doped at 1.0% into a delayed fluorescent exciplex host (TCTA:3P-T2T), DCJTB achieved a maximum EQE of 10.15% [1]. This performance breaks the theoretical upper limit of traditional fluorescent OLEDs by effectively harvesting triplet excitons via energy transfer from the exciplex host to the DCJTB singlet state [1].

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data10.15% EQE at 1.0% doping concentration
Comparator Or Baseline~5% EQE (Traditional fluorescent red emitters spin-statistics limit)
Quantified Difference>2x increase in EQE via triplet harvesting
ConditionsTCTA:3P-T2T exciplex host system

Proves the compound's viability in next-generation TADF/exciplex-sensitized architectures, offering a high-efficiency, low-cost alternative to heavy-metal phosphors.

Synthesis Cost & Supply
Reported
DCJTB: expensive intermediate (1,1,7,7-tetramethyljulolidine)
DCJTI: easier synthesis; reported essentially identical EL performance
Reported synthesis cost context; DCJTI may offer lower-cost procurement with comparable EL performance.
Chen et al. 2000; Jung et al. 2009.

Red Emissive Layers in Active-Matrix OLEDs (AMOLEDs)

Due to its steric hindrance-driven suppression of concentration quenching, DCJTB is the preferred red dopant for AMOLED emissive layers. It allows manufacturers to utilize higher doping concentrations (~2.0%) compared to legacy dyes, achieving saturated red pixels without sacrificing luminous efficiency or inducing non-radiative trap sites [1].

High-Efficiency Sensitized Fluorescent OLEDs

DCJTB serves as an ideal terminal emitter in delayed fluorescent (TADF) or exciplex host systems. Its ability to efficiently accept energy from triplet-harvesting hosts allows devices to break the 5% EQE limit of traditional fluorescence, reaching over 10% EQE while avoiding the high costs associated with iridium- or platinum-based phosphorescent dopants[2].

Solid-State Color Conversion Layers for Micro-LEDs

Leveraging its exceptional solid-state photoluminescence quantum yield of up to 84.8%, DCJTB is highly suited for formulation into polymer matrices as a color conversion layer. It efficiently absorbs blue light and down-converts it to red, making it a critical material for enhancing the color gamut of blue-pumped Micro-LED displays [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TADF-sensitized red OLEDs
Fluorescent dopant for exciplex host systems
EQE and luminance in TADF architecture
White OLED red component
Doping concentration flexibility for white point tuning
White point stability and efficiency across drive current
Alq₃-hosted red OLEDs
Concentration-quenching resistance at moderate doping levels
Efficiency retention vs. doping concentration
Luminescent solar concentrators / lasers
High photoluminescence quantum yield
Wavelength down-conversion and gain medium performance

XLogP3

7.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile
4-(Dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran

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